molecular formula C12H17IO B3030136 4-(tert-Butyl)-2-ethoxy-1-iodobenzene CAS No. 870007-40-2

4-(tert-Butyl)-2-ethoxy-1-iodobenzene

Cat. No. B3030136
CAS RN: 870007-40-2
M. Wt: 304.17
InChI Key: GWLABQRIJQCIBU-UHFFFAOYSA-N
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Description

“4-(tert-Butyl)-2-ethoxy-1-iodobenzene” is likely an organic compound that contains a benzene ring with a tert-butyl group, an ethoxy group, and an iodine atom attached to it . The tert-butyl group is a bulky group that can influence the compound’s reactivity and physical properties .


Synthesis Analysis

While specific synthesis methods for “4-(tert-Butyl)-2-ethoxy-1-iodobenzene” are not available, similar compounds are often synthesized through substitution reactions . For instance, tert-butyl groups can be introduced through Friedel-Crafts alkylation .


Molecular Structure Analysis

The molecular structure of “4-(tert-Butyl)-2-ethoxy-1-iodobenzene” would likely consist of a benzene ring with the aforementioned groups attached. The tert-butyl group is a bulky group that can influence the compound’s conformation .


Chemical Reactions Analysis

The chemical reactivity of “4-(tert-Butyl)-2-ethoxy-1-iodobenzene” would likely be influenced by the presence of the iodine atom, which can participate in various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(tert-Butyl)-2-ethoxy-1-iodobenzene” would depend on its exact structure. Similar compounds, like 4-tert-butylphenol, are white solids with a distinct phenolic odor .

Scientific Research Applications

Radiopharmaceutical Research

The piperazine moiety in this compound plays a crucial role. Researchers have utilized functionalized piperazine derivatives as starting materials for spiro-compounds, which are then employed for the mild introduction of fluorine-18. These radiolabeled compounds are valuable in positron emission tomography (PET) imaging studies .

Factor Xa Inhibitors

The piperazinoacetic acid motif found in this compound is relevant to the development of highly selective factor Xa trypsin-like protease inhibitors. These inhibitors have potential therapeutic applications in anticoagulation and thrombosis prevention .

Histone Deacetylase (HDAC) Inhibitors

Piperazine-based hydroxamic acids, with the piperazine residue as a linker, have been investigated as HDAC inhibitors. HDACs play a role in gene expression regulation, and their inhibition has implications in cancer therapy and other diseases .

Biological Active Peptides

The acetic acid-piperazine core has been used to link biologically active peptides. This strategy allows for the conjugation of peptides with other functional groups, enhancing their stability, targeting, and therapeutic potential .

Chemical Intermediates

4-(tert-Butyl)-2-ethoxy-1-iodobenzene serves as an intermediate in chemical synthesis. It is used to produce esters of PTBBA (4-tert-butylbenzoic acid), which acts as a chain stop agent in resins .

Isoxazolyl Penicillin Derivatives

Researchers have employed this compound in the preparation of isoxazolyl penicillin derivatives. These derivatives have applications in antimicrobial therapy .

Safety And Hazards

The safety and hazards of “4-(tert-Butyl)-2-ethoxy-1-iodobenzene” would depend on its exact structure and use. It’s important to handle all chemicals with care and follow safety data sheet guidelines .

Future Directions

The future directions for “4-(tert-Butyl)-2-ethoxy-1-iodobenzene” would depend on its potential applications. Research into similar compounds focuses on their use in various industries, such as the production of resins and plastics .

properties

IUPAC Name

4-tert-butyl-2-ethoxy-1-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17IO/c1-5-14-11-8-9(12(2,3)4)6-7-10(11)13/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLABQRIJQCIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201256242
Record name 4-(1,1-Dimethylethyl)-2-ethoxy-1-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-Butyl)-2-ethoxy-1-iodobenzene

CAS RN

870007-40-2
Record name 4-(1,1-Dimethylethyl)-2-ethoxy-1-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870007-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl)-2-ethoxy-1-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of 5-tert-butyl-2-iodo-phenol (132.7 g, 480.6 mmol), potassium carbonate (265.7 g, 1923 mmol) and ethyl iodide (76.9 mL, 961.3 mmol) in ethanol (1.125 mL) was heated at reflux overnight. Upon cooling to room temperature, the reaction mixture was diluted with diethyl ether. The white solids were filtered off, and the filtrate was concentrated in vacuo to give 4-tert-butyl-2-ethoxy-1-iodo-benzene (144.7 g) as pale yellow oil.
Quantity
132.7 g
Type
reactant
Reaction Step One
Quantity
265.7 g
Type
reactant
Reaction Step One
Quantity
76.9 mL
Type
reactant
Reaction Step One
Quantity
1.125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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